(5-(1-Aminoethyl)indolin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone - 2166617-06-5

(5-(1-Aminoethyl)indolin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

Catalog Number: EVT-6435526
CAS Number: 2166617-06-5
Molecular Formula: C16H22N2O2
Molecular Weight: 274.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530)

Compound Description: AZD0530 is a highly selective, orally bioavailable, dual-specific inhibitor of c-Src and Abl kinases. [] It exhibits low nanomolar potency against these kinases and demonstrates excellent pharmacokinetic properties in preclinical models and humans. Notably, AZD0530 has shown promising in vivo activity, effectively inhibiting tumor growth in a c-Src-transfected 3T3-fibroblast xenograft model and significantly increasing survival rates in an aggressive orthotopic human pancreatic cancer model. []

4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide (CJ-13,454)

Compound Description: CJ-13,454 is a potent and orally active 5-lipoxygenase (5-LO) inhibitor. [] Developed from its predecessor CJ-12,918, which exhibited cataract formation in rats, CJ-13,454 addresses the toxicological concerns by exhibiting reduced lipophilicity and enhanced metabolic stability, resulting in fewer metabolites in vivo, improved bioavailability, and a better toxicological profile. []

2-(4-((2-(4-Alkoxyphenyl)-5-methyloxazol-4-yl)methyl)-1-alkyl-5-methyl-1H-pyrazol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol Derivatives

Compound Description: These novel pyrazole-based heterocycles, linked to a sugar moiety, were designed as potential antidiabetic agents. [] Synthesized by a multi-step process, these compounds exhibited moderate anti-diabetic activity comparable to the standard drug, remogliflozin, in a urinary glucose excretion (UGE) assay. []

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor demonstrating a promising therapeutic index. [] Compared to other PDE4 inhibitors like rolipram, roflumilast, and cilomilast, EPPA-1 exhibits potent anti-inflammatory activity in vitro and in vivo while demonstrating a significantly lower emetogenic (nausea and vomiting) potential. []

(±)-(2,4,6-cis)-4-Chloro-6-(naphthalen-1-yl)-tetrahydro-2H-pyran-2-yl]methanol (CTHP)

Compound Description: CTHP displays significant antinociceptive effects in various pain models in mice. [] Its analgesic action is attributed to the involvement of the NO/cGMP/KATP pathway and the κ-opioid receptor, as evidenced by the reversal of its effects upon pretreatment with specific inhibitors of these pathways. []

4-{[4-({[4-(2,2,2-Trifluoroethoxy)-1,2-benzisoxazol-3-yl]oxy}methyl)piperidin-1-yl]methyl}-tetrahydro-2H-pyran-4-carboxylic acid Polymorph Form I

Compound Description: This compound represents a novel polymorphic form of a 5-HT4 receptor antagonist. [] This specific polymorphic form, characterized by its distinct powder diffraction pattern, offers improved stability and hygroscopicity compared to other forms. []

(R)-4-((4-((4-(Tetrahydrofuran-3-yloxy)benzo[d]isoxazol-3-yloxy)methyl)piperidin-1-yl)methyl)tetrahydro-2H-pyran-4-carboxylic Acid

Compound Description: This compound is identified as a 5-HT4 receptor partial agonist. [] It exhibits potential therapeutic applications in addressing Alzheimer's disease and other neurodegenerative conditions. []

N-Butyl-3-[4-(Ethoxymethyl)-2,6-dimethoxyphenyl]-6-methoxy-N-(tetrahydro-2H-pyran-4-yl)pyrazolo[5,1-b][1,3]thiazole-7-amine (6t)

Compound Description: 6t is a potent and orally active corticotropin-releasing factor 1 (CRF1) receptor antagonist. [] It demonstrates high affinity for the human CRF1 receptor, effectively blocking CRF-induced ACTH release in vivo, and exhibits anxiolytic effects in preclinical models. []

(2R-trans)-5-(4-Fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-1-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1H-pyrrole-3-carboxamide

Compound Description: This compound belongs to the class of trans-6-[2-(1-yl-pyrrole substituted) alkyl] pyran-2-ones, known for their inhibitory activity against HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. []

Venetoclax and its Oxidative Impurities: Venetoclax N-Oxide (VNO) and Venetoclax Hydroxylamine Impurity (VHA)

Compound Description: Venetoclax is a potent Bcl-2 inhibitor used in treating various blood cancers. [] During oxidative stress, venetoclax can degrade into two impurities, Venetoclax N-oxide (VNO) and Venetoclax hydroxylamine impurity (VHA), via a Meisenheimer rearrangement. []

Properties

CAS Number

2166617-06-5

Product Name

(5-(1-Aminoethyl)indolin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

IUPAC Name

[5-(1-aminoethyl)-2,3-dihydroindol-1-yl]-(oxan-4-yl)methanone

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

InChI

InChI=1S/C16H22N2O2/c1-11(17)13-2-3-15-14(10-13)4-7-18(15)16(19)12-5-8-20-9-6-12/h2-3,10-12H,4-9,17H2,1H3

InChI Key

TXDKDYFFDHASOC-UHFFFAOYSA-N

SMILES

CC(C1=CC2=C(C=C1)N(CC2)C(=O)C3CCOCC3)N

Canonical SMILES

CC(C1=CC2=C(C=C1)N(CC2)C(=O)C3CCOCC3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.